Methyl N-Boc-azetidine-2-carboxylate

説明

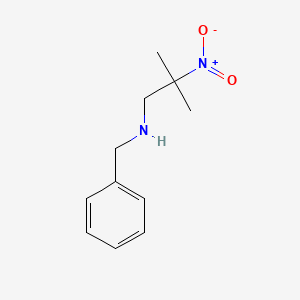

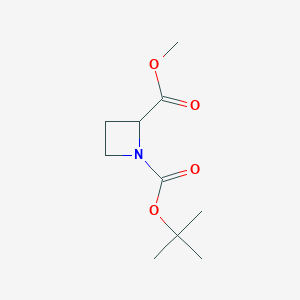

“Methyl N-Boc-azetidine-2-carboxylate” is a chemical compound with the molecular formula C10H17NO4 . It has a molecular weight of 215.249 . The IUPAC name for this compound is 1-tert-butyl 2-methyl 1,2-azetidinedicarboxylate .

Synthesis Analysis

The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Molecular Structure Analysis

The InChI code for “Methyl N-Boc-azetidine-2-carboxylate” is 1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3 . The SMILES string is CC©©OC(=O)N1CCC1C(=O)OC .Chemical Reactions Analysis

Azetidines are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry . They are excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis

“Methyl N-Boc-azetidine-2-carboxylate” is a liquid at room temperature . It has a density of 1.072 g/mL at 25 °C . The refractive index n20/D is 1.452 .科学的研究の応用

Proteomics Research

“Methyl N-Boc-azetidine-2-carboxylate” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions in complex biological systems .

Synthesis of Azaspiro Compounds

This compound can be used as a building block in the synthesis of azaspiro compounds . Azaspiro compounds are a class of organic compounds containing a spirocyclic structure, which consists of two or more rings connected through a single atom. These compounds have been developed in the Carreira group .

Enolization Processes

“Methyl 1-Boc-azetidine-2-carboxylate” can be readily functionalized via enolization at the 3-position in the presence of LDA . Enolization is a chemical process that involves the conversion of a carbonyl compound to an enol .

Preparation of Optically Active Aziridine Derivatives

“Methyl N-Boc-azetidine-2-carboxylate” can be used in the preparation of optically active aziridine derivatives . Aziridines are three-membered cyclic compounds with one nitrogen atom and two carbon atoms in the ring. They are useful intermediates in organic synthesis due to their high strain and functionality .

Chemical Synthesis

This compound can be used as a reactant in the total synthesis of α-C-mannosyltryptophan (C-Man-Trp), a naturally occurring C-glycosylamino acid . It’s also used in the synthesis of other complex organic molecules .

Biochemical Research

“Methyl N-Boc-azetidine-2-carboxylate” is classified under biochemicals, indicating its potential use in biochemical research . This could involve studying the chemical substances and processes that occur within living organisms .

Safety and Hazards

作用機序

Target of Action

Methyl N-Boc-azetidine-2-carboxylate is a specialty product used in proteomics research . .

Mode of Action

It’s known that azetidines, the core structure of this compound, have unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines are known to be used in various chemical reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, and facile opening with carbon nucleophiles .

Result of Action

Azetidines are known to be used in polymer synthesis , suggesting potential applications in the creation of new materials.

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl azetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWUDHZVEBFGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564416 | |

| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-Boc-azetidine-2-carboxylate | |

CAS RN |

255882-72-5 | |

| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。